2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine
Overview
Description
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine is a chemical compound with the CAS Number: 328035-07-0 . Its molecular formula is C16H18N4 and has a molecular weight of 266.35 . The compound is also known by its IUPAC name 2-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N4/c1-9-15-11(3)20(14-8-6-5-7-13(14)17)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.35 . Other physical and chemical properties such as melting point, IR spectrum, NMR data, and HRMS data are often determined during the synthesis and characterization of the compound .Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with pyrrolopyridazine frameworks. Its unique structure allows for the introduction of tetramethyl groups, which can significantly alter the electronic and steric properties of the synthesized molecules .
Material Science
In material science, this compound has potential applications in the development of new materials with specific optical or electronic properties. The tetramethyl-pyrrolopyridazine moiety could be used to create novel polymers or small molecules that exhibit unique behaviors in response to external stimuli .
Chromatography
The compound’s distinct structure may be utilized in chromatographic processes to separate or identify related compounds. Its ability to interact with various substances makes it a candidate for use as a stationary phase in chromatographic columns .
Analytical Chemistry
Analytical chemists might explore the use of this compound as a reagent or a marker in assays and diagnostic tests. Its structural features could bind selectively to target molecules, aiding in their detection and quantification .
Drug Discovery
In the realm of drug discovery, the compound’s core structure could be modified to create new pharmacophores. Its tetramethylated pyrrolopyridazine ring system might interact with biological targets, leading to potential therapeutic agents .
Photovoltaic Materials
The compound could be investigated for its utility in photovoltaic materials. Its molecular structure might contribute to the absorption and conversion of light energy, which is crucial in the design of solar cells .
Inhibitory Activity in Biological Systems
Research has indicated that similar pyrazolo and pyrrolopyridazine derivatives exhibit significant inhibitory activity. This suggests that the compound may also be studied for its potential inhibitory effects on certain enzymes or receptors .
Organic Thin-Film Transistors
The compound’s framework could be advantageous in the development of organic thin-film transistors (OTFTs). Its molecular design may influence charge transport properties, which are essential for the performance of OTFTs .
properties
IUPAC Name |
2-(1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazin-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-9-15-11(3)20(14-8-6-5-7-13(14)17)12(4)16(15)10(2)19-18-9/h5-8H,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUMDQLEWFJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3N)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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